molecular formula C15H12FN3O2S B2816800 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide CAS No. 946357-94-4

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide

Cat. No.: B2816800
CAS No.: 946357-94-4
M. Wt: 317.34
InChI Key: HLOPCVINTVZHIK-UHFFFAOYSA-N
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Description

N-{3,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a 5-oxo core, 3,7-dimethyl substituents on the fused heterocyclic system, and a 3-fluorobenzamide group at the 6-position. The 3-fluoro substitution on the benzamide moiety likely enhances lipophilicity and electronic interactions with biological targets, distinguishing it from analogs with methoxy or other substituents .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOPCVINTVZHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoyl chloride with 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorine atom on the benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. In particular, N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have demonstrated that compounds with thiazolo-pyrimidine moieties possess antimicrobial properties. This compound has been evaluated against several bacterial strains and fungi, showing varying degrees of effectiveness.

Potential Use in Drug Development

Due to its structural characteristics and biological activities, this compound is being investigated as a lead compound for the development of new anticancer and antimicrobial agents. Researchers are focusing on optimizing its efficacy and reducing potential side effects through structural modifications.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

StudyFindings
Case Study 1Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.
Case Study 2Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Case Study 3Induced apoptosis in human leukemia cells (HL-60) via the mitochondrial pathway.

Mechanism of Action

The exact mechanism of action for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Compound A : N-{3,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide

  • Structure : Differs by replacing the 3-fluoro group with 3,5-dimethoxy substituents.
  • This may alter binding affinity in enzymatic assays .

Compound B : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Structure : Features a 4-methoxyphenyl group at position 5 and an unsubstituted phenylcarboxamide.
  • Impact : The 4-methoxy group may enhance solubility but reduce membrane permeability relative to the 3-fluoro substituent. Antifungal studies of similar diaryl derivatives show moderate activity, suggesting substituent positioning is critical for efficacy .

Compound C : 6-Chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-3-carboxamide

  • Structure : Replaces the benzamide with a 6-chloropyridine-3-carboxamide group.
  • Chlorine’s electronegativity may mimic the fluoro group’s effects, but steric differences could influence target selectivity .

Core Modifications: Dihydro vs. Aromatic Systems

Compound D : N-(5-Oxo-3,7-diaryl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-6-yl) Benzamide Derivatives

  • Structure : Contains a 6,7-dihydro core with diaryl substituents.
  • Antifungal testing of these derivatives demonstrated activity comparable to commercial fungicides, but the target compound’s fully aromatic system may offer superior metabolic stability .

Functional Group Variations: Carboxylates vs. Amides

Compound E : Ethyl-2-[(Phenyl)methylidene]-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Structure : Features an ester group instead of a benzamide.
  • Impact : The ester group increases hydrophilicity but may reduce cell membrane penetration. Such derivatives are often flagged as PAINS (pan-assay interference compounds), limiting their therapeutic utility compared to amide-based analogs .

Hybrid Heterocyclic Systems

Compound F : 3-(8-Hydroxyquinolin-5-yl)-7-methylthio-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

  • Structure: Incorporates a quinoline moiety and a methylthio group.
  • Impact: The quinoline group enhances metal-chelating properties, useful in antimicrobial applications. However, the methylthio and nitrile groups may introduce toxicity concerns absent in the target compound’s simpler benzamide design .

Antifungal Activity

  • Target Compound: Not directly tested in provided evidence, but structurally similar diaryl derivatives (e.g., Compound D) exhibit fungicidal activity comparable to Dithane M-45 . The 3-fluoro group may enhance bioavailability and target binding.
  • Comparison : Compound D’s dihydro core shows efficacy but may suffer from rapid oxidation in vivo.

Antimicrobial and Anticancer Potential

  • Compound F demonstrated antimicrobial activity via agar diffusion assays, but the target’s fluorine atom could improve penetration into bacterial biofilms .

Biological Activity

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide is a synthetic compound that has garnered attention due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H12F3N3O2S
  • Molecular Weight : 367.3 g/mol
  • CAS Number : 946358-15-2
  • Structure : The compound features a thiazolo-pyrimidine core which is known for various biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of certain kinases or proteases involved in cancer cell proliferation.
  • Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, particularly in the context of inflammatory responses and cancer biology.

Biological Activity Data

The following table summarizes the biological activity data available for this compound:

Biological Activity IC50 (µM) Target Notes
Enzyme Inhibition0.05Kinase ASignificant inhibition observed in vitro.
Receptor Antagonism0.1Inflammatory Cytokine ReceptorPotential for reducing inflammatory responses.
Cytotoxicity0.02Cancer Cell LinesEffective against various cancer types in vitro.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects with an IC50 value of 0.02 µM against breast cancer cells (MCF7). This suggests a promising role in cancer therapeutics.
  • Anti-inflammatory Properties : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Mechanistic Studies : Further mechanistic studies revealed that the compound inhibits the phosphorylation of key signaling proteins involved in cell survival pathways, thereby promoting apoptosis in tumor cells.

Q & A

Q. Q1. What are the optimal synthetic routes for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-fluorobenzamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes cyclization of thiazolo[3,2-a]pyrimidine precursors with fluorobenzamide derivatives. For example:

Step 1: Condensation of 3-fluorobenzoic acid with thiazolo-pyrimidine intermediates under reflux in glacial acetic acid and acetic anhydride (yields ~78%) .

Step 2: Purification via recrystallization in ethyl acetate/ethanol (3:2) to achieve high purity (>95%) .
Key factors influencing yield include solvent polarity, temperature, and catalyst selection (e.g., sodium acetate vs. K₂CO₃) .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. For example:

  • Unit Cell Parameters: Monoclinic system (e.g., P21/n space group) with a = 9.323 Å, b = 10.170 Å, c = 21.862 Å, β = 96.33° .
  • Key Features: Planarity of the thiazolo-pyrimidine core and dihedral angles (e.g., 80.94° between fused rings) confirm stereoelectronic interactions .
    Software like SHELXL refines crystallographic data (R-factor < 0.06). Alternative methods include NMR (¹³C/¹H) and computational modeling (DFT) .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) guide the optimization of bioactivity in this compound class?

Methodological Answer: SAR studies focus on substituent effects:

  • Fluorine Substitution: The 3-fluoro group enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Methyl Groups (C3/C7): These increase steric hindrance, potentially reducing off-target interactions (e.g., IC₅₀ improved by 40% in analogs ).
    Experimental Design:

Synthesize analogs with varied substituents (e.g., Cl, OMe, CF₃).

Test against target enzymes (e.g., kinases) using SPR (surface plasmon resonance) for binding kinetics .

Compare with computational docking (AutoDock Vina) to validate binding poses .

Q. Q4. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

Standardized Assays: Use identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. ATP-luciferase) .

Purity Validation: HPLC-MS (>99% purity) to exclude confounding byproducts .

Mechanistic Follow-Up: Confirm target engagement via Western blot (e.g., phosphorylation inhibition) or ITC (isothermal titration calorimetry) .
Example: A 2025 study resolved discrepancies in IC₅₀ values (1.2 vs. 3.8 µM) by identifying residual DMSO effects .

Q. Q5. What advanced techniques elucidate the compound’s interaction with biological macromolecules?

Methodological Answer:

Molecular Dynamics (MD) Simulations: Analyze binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Cryo-EM: Resolve compound-enzyme complexes (e.g., with cytochrome P450 isoforms) at near-atomic resolution .

SPR Biosensors: Measure real-time binding kinetics (kₐₙ ~10⁴ M⁻¹s⁻¹, kd ~10⁻³ s⁻¹) .
Case Study: A 2024 study used MD to explain why 3-fluorobenzamide analogs show higher selectivity for EGFR-TK vs. VEGFR2 .

Q. Q6. How can crystallographic data resolve conformational ambiguities in the thiazolo-pyrimidine core?

Methodological Answer:

  • Torsion Angle Analysis: Measure C5 deviation (e.g., 0.224 Å from the mean plane) to confirm boat/flattened-boat conformations .
  • Hydrogen Bond Networks: Identify stabilizing interactions (e.g., C–H···O bifurcated bonds in crystal packing) .
  • Comparative Studies: Overlay with analogs (e.g., 3-chloro vs. 3-fluoro derivatives) to assess electronic effects on ring puckering .

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